[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13473206
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O3 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-[3-(acetamidomethyl)pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C9H16N2O3/c1-7(12)10-4-8-2-3-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) |
| Standard InChI Key | CARWRJKDZQRJLB-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1CCN(C1)CC(=O)O |
| Canonical SMILES | CC(=O)NCC1CCN(C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol. Its IUPAC name is 2-[3-(acetamidomethyl)pyrrolidin-1-yl]acetic acid, reflecting the acetylated amine on the pyrrolidine ring and the acetic acid side chain.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1353958-17-4 |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-[3-(acetamidomethyl)pyrrolidin-1-yl]acetic acid |
| SMILES | CC(=O)NCC1CCN(C1)CC(=O)O |
Structural Features
The pyrrolidine ring provides conformational rigidity, while the acetylamino group enhances metabolic stability. The acetic acid moiety introduces polarity, influencing solubility and receptor interactions.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves functionalizing pyrrolidine precursors through sequential reactions:
-
Acetylation: A pyrrolidine derivative reacts with acetyl chloride or acetic anhydride to introduce the acetylamino group.
-
Carboxylation: The acetic acid moiety is added via alkylation or acylation reactions, often using bromoacetic acid or its esters.
A representative protocol involves:
-
Reacting 3-aminomethylpyrrolidine with acetic anhydride in dichloromethane.
-
Coupling the intermediate with bromoacetic acid under basic conditions (e.g., K₂CO₃).
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
-
Spectroscopic Validation:
-
¹H NMR (DMSO-d₆): Signals at δ 1.99 (s, 3H, CH₃CO), 3.51–3.67 (m, 4H, pyrrolidine-CH₂), 4.02 (t, 2H, NCH₂CO).
-
IR: Peaks at 1705 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the acetyl and amide groups.
-
Biological Activity and Mechanisms
Cytotoxic Effects
In vitro studies on analogous pyrrolidine derivatives demonstrate dose-dependent cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) . While direct data on [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid is scarce, its structural similarity to N-alkylpropanamides (e.g., compounds in ) suggests potential:
-
IC₅₀ Values: Comparable derivatives exhibit IC₅₀ ranges of 1.9–7.52 µg/mL against solid tumors .
-
Mechanism: Likely involves inhibition of thymidylate synthase or interaction with DNA helicases .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s scaffold is being explored for:
-
Peptidomimetics: Mimicking peptide structures to inhibit protein-protein interactions in cancer cells .
-
Targeted Therapies: Functionalization with fluorophores or radioligands for imaging-guided therapy.
Metabolic Disorder Therapeutics
Structural analogs of pyrrolidine derivatives, such as ICI 204,448, act as beta-3 adrenergic agonists for obesity and diabetes . Modifying the acetic acid moiety could optimize receptor binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume